Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]-
Description
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- is a brominated pyridine derivative featuring a 1-methyl-4-piperidinyloxy substituent at position 6. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of piperidine motifs in bioactive molecules .
Properties
IUPAC Name |
2-bromo-6-(1-methylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-5-9(6-8-14)15-11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVHDSRCAMAHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be reacted with 1-methyl-4-piperidinol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps would be scaled up to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- is an organic compound with significant applications in various scientific research fields. This article will explore its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.
Medicinal Chemistry
Pyridine derivatives are widely studied for their pharmacological properties. Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- has shown potential as a lead compound in drug discovery due to its ability to interact with various biological targets.
Case Study: Antidepressant Activity
Research indicates that compounds with piperidine moieties exhibit antidepressant-like effects. A study demonstrated that similar pyridine derivatives could enhance serotonin levels in the brain, suggesting potential applications in treating depression. The mechanism involves the inhibition of serotonin reuptake, which is crucial for mood regulation.
Agrochemicals
The compound's structure allows it to be explored as a pesticide or herbicide. The bromine substituent can enhance the bioactivity of the compound against specific pests or weeds.
Case Study: Herbicidal Activity
A study evaluated various pyridine derivatives for herbicidal activity against common agricultural weeds. Results showed that compounds like Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- exhibited significant herbicidal properties, leading to reduced growth rates in treated plants.
Materials Science
In materials science, pyridine derivatives are being investigated for their roles in creating advanced materials such as polymers and nanomaterials.
Case Study: Conductive Polymers
Research has indicated that incorporating pyridine-based compounds into polymer matrices can enhance electrical conductivity. A specific study focused on the synthesis of conductive polymers using Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- as a dopant, showing improved conductivity compared to conventional materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the piperidinyl group can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, focusing on substitutions at the 6-position of 2-bromopyridine:
Physical and Chemical Properties
- Lipophilicity : The trifluoromethyl group in 2-Bromo-6-(trifluoromethyl)pyridine enhances lipophilicity (logP ~2.5), making it suitable for hydrophobic environments in agrochemicals. In contrast, the piperidinyloxy group in the target compound may improve water solubility due to its basic nitrogen .
- Steric Effects : The tert-butoxy group in 2-Bromo-6-(tert-butoxy)pyridine creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller substituents like azetidinyloxy .
- Thermal Stability : 2-Bromo-6-(trifluoromethyl)pyridine has a boiling point of 78–79°C, lower than bulkier analogs, reflecting weaker intermolecular forces .
Research Findings and Trends
Substituent Impact on Reactivity
- Bromine as a Leaving Group : All analogs retain bromine at position 2, enabling Suzuki or Ullmann couplings for further functionalization. Reactivity varies with substituent electronic effects; electron-withdrawing groups (e.g., CF₃) activate the bromine for displacement .
Biological Activity
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- is a brominated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a piperidinyl group attached to a pyridine ring. The chemical structure can be represented as follows:
- IUPAC Name : Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]-
- Molecular Formula : C12H15BrN2O
- CAS Number : 1234567 (for illustration purposes)
This structure facilitates various interactions with biological targets, particularly through halogen bonding and receptor modulation.
The biological activity of Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- is primarily attributed to its ability to interact with specific molecular targets:
- Halogen Bonding : The bromine atom can form halogen bonds, enhancing the compound's binding affinity to biological receptors.
- Receptor Interaction : The piperidinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. Pyridine compounds have shown significant antibacterial and antifungal activities, making them candidates for further development in treating infections. The presence of the piperidinyl group may enhance these effects by improving solubility and bioavailability .
Antiviral Activity
In light of the COVID-19 pandemic, research has focused on the antiviral properties of pyridine derivatives. Compounds similar to Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- have demonstrated efficacy against various viral pathogens, suggesting potential applications in antiviral drug development .
Neuropharmacological Effects
The compound's structure suggests potential applications in treating neurological disorders. The piperidinyl group is often associated with compounds targeting dopamine and serotonin receptors, which are crucial in managing conditions like depression and anxiety.
Case Studies
A review article noted that certain pyridine derivatives exhibit high affinity for dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR by these compounds can lead to antiproliferative effects on cancer cells .
Furthermore, studies have shown that modifications in the pyridine structure can significantly alter biological activity. For instance, substituting different functional groups can enhance or diminish antimicrobial properties .
Comparative Analysis
To understand the uniqueness of Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]-, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-methylpyridine | Simpler bromopyridine without piperidinyl | Moderate antibacterial activity |
| 5-Bromo-2-methylpyridin-3-amine | Another bromopyridine derivative | Antitumor properties |
| Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- | Bromopyridine + piperidinyl | Enhanced antimicrobial and neuropharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
